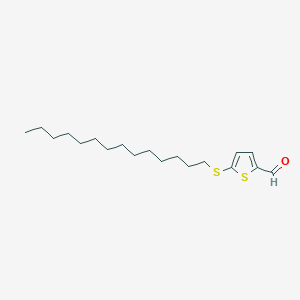
5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde is an organosulfur compound that features a thiophene ring substituted with a tetradecylsulfanyl group and an aldehyde group at the 2-position. This compound is part of the thiophene family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF and POCl3 to introduce the aldehyde group at the 2-position . The tetradecylsulfanyl group can be introduced via a nucleophilic substitution reaction using tetradecylthiol and a suitable leaving group on the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic methods can enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 5-(Tetradecylsulfanyl)thiophene-2-carboxylic acid
Reduction: 5-(Tetradecylsulfanyl)thiophene-2-methanol
Substitution: Halogenated or nitrated thiophene derivatives
Aplicaciones Científicas De Investigación
5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, thiophene derivatives have been shown to inhibit certain enzymes, thereby exerting antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbaldehyde: A simpler analog without the tetradecylsulfanyl group.
5-(Methylthio)thiophene-2-carbaldehyde: Contains a methylthio group instead of a tetradecylsulfanyl group.
5-(Cyclohexyl)thiophene-2-carbaldehyde: Features a cyclohexyl group instead of a tetradecylsulfanyl group.
Uniqueness
5-(Tetradecylsulfanyl)thiophene-2-carbaldehyde is unique due to the presence of the long tetradecylsulfanyl chain, which can impart distinct physicochemical properties and biological activities compared to its simpler analogs. This structural feature may enhance its solubility, membrane permeability, and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
62702-63-0 |
|---|---|
Fórmula molecular |
C19H32OS2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
5-tetradecylsulfanylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C19H32OS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21-19-15-14-18(17-20)22-19/h14-15,17H,2-13,16H2,1H3 |
Clave InChI |
XTVICLRUJVXPHM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCSC1=CC=C(S1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


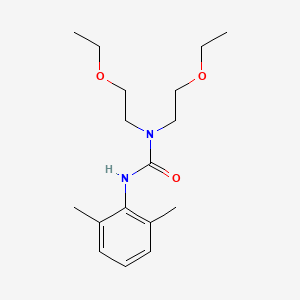

![[(Benzo[g]quinazolin-5-yl)sulfanyl]acetic acid](/img/structure/B14511843.png)
![Isoxazole, 5-[(methylthio)methyl]-3-phenyl-](/img/structure/B14511846.png)
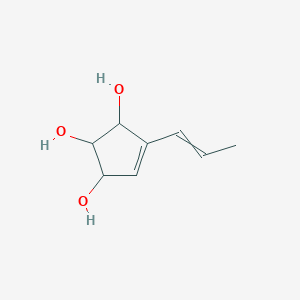
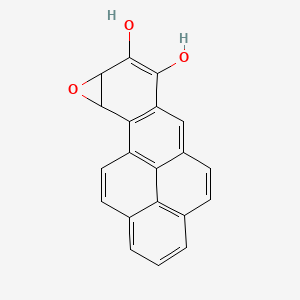
![Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde](/img/structure/B14511854.png)
![Silane, trimethyl[[1-(2-thienyl)ethenyl]oxy]-](/img/structure/B14511862.png)
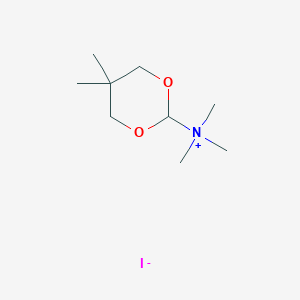



![1,3-Cyclohexanedione, 2-[1-(hydroxymethyl)-2-nitroethyl]-5,5-dimethyl-](/img/structure/B14511887.png)
![5H-Furo[3,2-g][1]benzopyran-3(2H)-one, 6,7-dihydro-](/img/structure/B14511892.png)
